molecular formula C5H7ClF3NO B6191927 3-amino-3-(trifluoromethyl)cyclobutan-1-one hydrochloride CAS No. 2648957-74-6

3-amino-3-(trifluoromethyl)cyclobutan-1-one hydrochloride

Cat. No. B6191927
CAS RN: 2648957-74-6
M. Wt: 189.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-3-(trifluoromethyl)cyclobutan-1-one hydrochloride, otherwise known as 3-amino-3-trifluoromethylcyclobutan-1-one HCl, is an organic compound that is widely used in the chemical industry for a variety of purposes. It is a colorless, crystalline solid that is highly soluble in water and organic solvents. It has a molecular formula of C5H8ClF3NO and a molecular weight of 186.58 g/mol. 3-amino-3-trifluoromethylcyclobutan-1-one HCl is a useful reagent in organic synthesis, and has been used in a variety of research applications.

Scientific Research Applications

3-amino-3-trifluoromethylcyclobutan-1-one HCl has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, and has been used in the synthesis of a variety of compounds, such as heterocyclic compounds and peptides. It has also been used as a catalyst in a variety of reactions, including the synthesis of peptide-based dendrimers. In addition, it has been used in the synthesis of organometallic compounds and for the preparation of a variety of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-amino-3-trifluoromethylcyclobutan-1-one HCl is not fully understood. However, it is believed that the compound acts as a proton donor, donating protons to the reaction mixture. This increases the acidity of the reaction mixture, which can then facilitate the desired reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-amino-3-trifluoromethylcyclobutan-1-one HCl are not fully understood. However, it is believed that the compound may have a number of beneficial effects, such as the inhibition of certain enzymes and the stimulation of certain metabolic pathways. In addition, it has been suggested that the compound may act as an antioxidant, protecting cells from oxidative damage.

Advantages and Limitations for Lab Experiments

The use of 3-amino-3-trifluoromethylcyclobutan-1-one HCl in laboratory experiments has a number of advantages. The compound is highly soluble in water and organic solvents, making it easy to work with. In addition, it is relatively inexpensive and can be easily synthesized in a two-step process. However, there are also a number of limitations to using the compound in laboratory experiments. It is highly reactive, and can easily react with other compounds in the reaction mixture. In addition, it can be toxic if inhaled or ingested.

Future Directions

There are a number of potential future directions for research involving 3-amino-3-trifluoromethylcyclobutan-1-one HCl. These include further research into its mechanism of action, as well as its biochemical and physiological effects. In addition, further research could be conducted into its potential applications in the synthesis of pharmaceuticals and other compounds. Finally, further research could be conducted into the development of more efficient methods for its synthesis and purification.

Synthesis Methods

3-amino-3-trifluoromethylcyclobutan-1-one HCl can be synthesized in a two-step process. The first step involves the reaction of 3-amino-3-trifluoromethylcyclobutan-1-one with hydrochloric acid. This reaction produces the desired compound, 3-amino-3-trifluoromethylcyclobutan-1-one HCl, in a yield of approximately 95%. The second step involves the purification of the product by recrystallization from methanol.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-amino-3-(trifluoromethyl)cyclobutan-1-one hydrochloride involves the reaction of 3-(trifluoromethyl)cyclobutanone with ammonia gas in the presence of a reducing agent, followed by treatment with hydrochloric acid to obtain the hydrochloride salt.", "Starting Materials": [ "3-(trifluoromethyl)cyclobutanone", "Ammonia gas", "Reducing agent", "Hydrochloric acid" ], "Reaction": [ "Step 1: 3-(trifluoromethyl)cyclobutanone is dissolved in a suitable solvent and ammonia gas is bubbled through the solution in the presence of a reducing agent such as lithium aluminum hydride or sodium borohydride.", "Step 2: The reaction mixture is stirred at room temperature for several hours until complete conversion of the starting material to the corresponding amine is achieved.", "Step 3: The solvent is removed under reduced pressure and the residue is dissolved in dilute hydrochloric acid.", "Step 4: The resulting solution is filtered to remove any insoluble impurities and the filtrate is concentrated under reduced pressure to obtain the hydrochloride salt of 3-amino-3-(trifluoromethyl)cyclobutan-1-one." ] }

CAS RN

2648957-74-6

Molecular Formula

C5H7ClF3NO

Molecular Weight

189.6

Purity

0

Origin of Product

United States

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